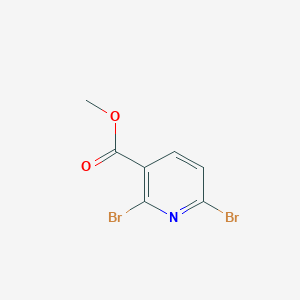

Methyl 2,6-dibromonicotinate

Description

Properties

IUPAC Name |

methyl 2,6-dibromopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHKFKXWRPVKRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673209 | |

| Record name | Methyl 2,6-dibromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009735-22-1 | |

| Record name | Methyl 2,6-dibromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of Methyl 2,6-dibromonicotinate

An In-depth Technical Guide to the Synthesis of Methyl 2,6-dibromonicotinate

Executive Summary

This compound is a pivotal heterocyclic building block, indispensable in the fields of medicinal chemistry and materials science. Its di-brominated pyridine scaffold allows for versatile downstream functionalization, making it a valuable precursor for complex molecular architectures. This guide provides a comprehensive, technically-grounded overview of a reliable and efficient synthetic route to high-purity this compound. Moving beyond a simple recitation of steps, this document elucidates the strategic rationale behind the chosen pathway, details the underlying chemical principles, and presents a robust, step-by-step protocol suitable for implementation in a research or process development setting. The selected three-stage synthetic strategy proceeds via the formation of 2,6-dihydroxynicotinic acid, followed by a robust bromination and concluding with a classic acid-catalyzed esterification.

The Strategic Importance of this compound

The utility of this compound stems from the differential reactivity of its functional groups. The two bromine atoms, positioned ortho to the ring nitrogen, are susceptible to a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitutions. This enables the programmed and regioselective introduction of diverse substituents. The methyl ester at the 3-position provides a handle for amide bond formation, hydrolysis to the corresponding carboxylic acid, or reduction to an alcohol, further expanding the synthetic possibilities. This trifecta of reactive sites makes it an ideal scaffold for constructing libraries of novel compounds for drug discovery programs, where it has been incorporated into potential protease inhibitors and receptor antagonists.

Retrosynthetic Strategy and Pathway Selection

The synthesis of a multi-functionalized heterocycle requires careful strategic planning to ensure high regioselectivity and overall yield. A direct bromination of nicotinic acid or its methyl ester is synthetically challenging and typically results in a mixture of poorly separable isomers. Therefore, a more controlled, multi-step approach is mandated.

The chosen pathway is predicated on the well-established chemistry of pyridinones. The synthesis is logically dissected into three key stages:

-

Formation of a Dihydroxy Pyridine Core: Synthesis of 2,6-dihydroxynicotinic acid provides a stable, easily accessible intermediate where the future bromine-bearing positions are masked as hydroxyl groups.

-

Halogenation: Conversion of the hydroxyl groups of the pyridinone tautomer into bromine atoms. This is the critical transformation of the entire sequence.

-

Esterification: Installation of the methyl ester to yield the final target molecule.

This approach is superior to alternatives like a Sandmeyer reaction (which would start from 2,6-diaminonicotinic acid) due to the ready availability of precursors for the dihydroxy intermediate and the generally high efficiency of converting pyridinones to their corresponding halides.

Caption: Synthetic pathway for this compound.

Detailed Synthetic Protocol and Mechanistic Insights

This section provides a detailed, step-by-step methodology for each stage of the synthesis, accompanied by expert insights into the critical parameters and underlying chemical principles.

Step 1: Synthesis of 2,6-Dihydroxynicotinic Acid

Principle: 2,6-dihydroxynicotinic acid, which exists in tautomeric equilibrium with 6-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid, is a key intermediate. It can be prepared through various established methods, often involving the cyclization of acyclic precursors. For the purpose of this guide, we will consider it a readily available starting material, as its synthesis is well-documented.[1]

Step 2: Halogenation to Yield 2,6-Dibromonicotinic Acid

Principle: This transformation is the cornerstone of the synthesis. The tautomeric pyridinone form of 2,6-dihydroxynicotinic acid allows the "hydroxyl" groups to be displaced by bromine. This is not a simple substitution of a phenol; rather, it involves reaction with a strong halogenating agent capable of converting the C=O and C-OH groups into C-Br moieties. Phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus tribromide (PBr₃) are the reagents of choice. The reaction is driven by the formation of highly stable phosphorus-oxygen bonds in the phosphate byproducts.

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a nitrogen inlet. The entire apparatus must be thoroughly dried to prevent premature decomposition of the phosphorus reagents.

-

Charging Reagents: To the flask, charge 2,6-dihydroxynicotinic acid (1.0 eq) and phosphorus oxybromide (POBr₃, 3.0-5.0 eq). Alternatively, a mixture of PBr₅ (2.5 eq) and POCl₃ can be used, though this may lead to some chlorinated byproducts.

-

Reaction Conditions: Under a slow stream of nitrogen, heat the heterogeneous mixture to 120-140 °C using an oil bath. The reaction is typically vigorous at the beginning. Continue heating under reflux for 4-6 hours, during which the mixture should become more homogeneous.

-

Monitoring: The reaction progress can be monitored by taking small aliquots, carefully quenching them with ice water, and analyzing by LC-MS to observe the disappearance of the starting material.

-

Work-up: After completion, cool the reaction mixture to room temperature. In a separate, large beaker containing a stirred mixture of crushed ice and water, slowly and cautiously pour the reaction mixture. This quenching step is highly exothermic and will generate HBr gas; extreme care is required.

-

Isolation: The product, 2,6-dibromonicotinic acid, will precipitate as a solid. Stir the slurry for 30-60 minutes to ensure complete precipitation and hydrolysis of any remaining phosphorus reagents. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Trustworthiness & Expertise: The use of a significant excess of the brominating agent ensures the reaction goes to completion. The work-up procedure is critical; slow, controlled quenching on ice is paramount for safety and to prevent degradation of the product. The crude product is often of sufficient purity for the next step.

Step 3: Fischer Esterification to this compound

Principle: This is a classic Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2] To drive the equilibrium towards the product, the alcohol (methanol) is used as the solvent (in large excess), and a strong acid catalyst is employed. Water, the byproduct, must be minimized by using anhydrous reagents.

Experimental Protocol:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the crude 2,6-dibromonicotinic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

-

Catalyst Addition: To the stirred suspension, slowly add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) or thionyl chloride (SOCl₂, 1.2 eq) at room temperature. The addition is exothermic.

-

Reaction Conditions: Heat the mixture to reflux (approx. 65 °C) and maintain for 8-16 hours. The solid should gradually dissolve as the reaction proceeds.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting carboxylic acid.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.

-

Extraction: Dilute the residue with ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Caution is advised due to CO₂ evolution. Separate the organic layer and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. The product can be further purified by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture, or by column chromatography on silica gel.

Data Summary and Characterization

The successful synthesis should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and assess the purity of the final product.[3]

| Parameter | Step 1: Intermediate | Step 2: Bromination | Step 3: Esterification |

| Product | 2,6-Dihydroxynicotinic Acid | 2,6-Dibromonicotinic Acid | This compound |

| MW ( g/mol ) | 155.11 | 280.90 | 294.93 |

| Key Reagents | Cyclization Precursors | POBr₃ or PBr₅ | Methanol, H₂SO₄ |

| Typical Yield | >90% | 75-85% | 80-95% |

| Appearance | White to off-white solid | Pale yellow solid | White crystalline solid |

Conclusion

The described three-step synthetic route, commencing from 2,6-dihydroxynicotinic acid, represents a robust and scalable method for the preparation of this compound. The strategy hinges on a key bromination of the pyridinone tautomer followed by a standard esterification. By understanding the principles behind each transformation and adhering to the detailed protocols, researchers and drug development professionals can reliably produce this versatile chemical building block in high yield and purity, enabling the advancement of their synthetic programs.

References

-

Wikipedia. Sandmeyer reaction. [Link]

-

L.S.College, Muzaffarpur. (2020-09-24). Sandmeyer reaction. [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

-

Schmideder, S., et al. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. International Journal of Molecular Sciences. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

ResearchGate. Sandmeyer Reaction. [Link]

-

Master Organic Chemistry. (2018-12-03). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

- Google Patents. (1993). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

Organic Syntheses Procedure. Nicotinic acid, 6-hydroxy-. [Link]

-

Behrman, E. J., & Mabee, D. M. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

- Google Patents. (2020). CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid.

-

Meyer, F., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules. [Link]

- Google Patents. (1998).

- Google Patents. (2005).

-

Kar, A., et al. (2014). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances. [Link]

- Google Patents. (1964). US3146244A - Selective bromination of isolated double bonds in steroidal compounds.

-

Tata, R. R., & Harmata, M. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses. [Link]

- Google Patents. (2022).

-

Houston, T. A., et al. (2004). Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. Organic Letters. [Link]

-

Wentzel Lab. (2021). Esterification in basic cond.-Carboxylic Acid to Ester mechanism Carb. acid to amide forcing cond. YouTube. [Link]

Sources

Introduction: The Strategic Importance of a Dihalogenated Heterocycle

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 2,6-dibromonicotinate

This compound is a highly functionalized pyridine derivative that serves as a versatile building block in modern synthetic chemistry. Its strategic importance lies in the differential reactivity of its two bromine substituents, positioned at the C2 and C6 positions of the pyridine ring. This arrangement, flanking the ring nitrogen, makes the molecule an ideal scaffold for sequential, site-selective modifications. For researchers in drug discovery and materials science, this compound offers a robust platform for constructing complex molecular architectures through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, reactivity, and safe handling, grounded in established chemical principles.

PART 1: Core Chemical and Physical Properties

A foundational understanding of a reagent begins with its fundamental physicochemical properties. These data are critical for reaction planning, purification, and storage.

Data Presentation: Physicochemical and Spectroscopic Summary

The key properties of this compound are summarized below. Spectroscopic data are predicted based on the chemical structure and principles of NMR, IR, and Mass Spectrometry.[1][2]

| Property | Value | Source/Rationale |

| IUPAC Name | Methyl 2,6-dibromopyridine-3-carboxylate | |

| Molecular Formula | C₇H₅Br₂NO₂ | [3] |

| Molecular Weight | 294.93 g/mol | [3] |

| CAS Number | 1009735-22-1 | [3] |

| Appearance | Solid (predicted) | General observation for similar compounds |

| Storage | Sealed in a dry environment, 2-8°C | [3] |

| ¹H NMR (predicted) | δ ~8.3 ppm (d, 1H), ~7.5 ppm (d, 1H), ~3.9 ppm (s, 3H) | Protons on the pyridine ring are doublets due to coupling; methyl ester is a singlet. |

| ¹³C NMR (predicted) | δ ~164 (C=O), ~148 (C), ~142 (CH), ~140 (C), ~128 (C), ~125 (CH), ~53 (CH₃) | Chemical shifts are estimated based on substituent effects on the pyridine ring. |

| IR Spectroscopy (predicted) | ~1730 cm⁻¹ (C=O stretch), ~1550 cm⁻¹ (C=N/C=C stretch), ~1100 cm⁻¹ (C-O stretch), ~700 cm⁻¹ (C-Br stretch) | Characteristic vibrational frequencies for the ester and bromopyridine functionalities.[4] |

| Mass Spec (EI, predicted) | M⁺ peak at m/z 293/295/297 (isotopic pattern for 2 Br atoms) | The molecular ion will show a characteristic 1:2:1 intensity ratio due to bromine isotopes (⁷⁹Br and ⁸¹Br). |

PART 2: Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the reactivity of its carbon-bromine bonds, making it a cornerstone for palladium-catalyzed cross-coupling reactions.[5]

Differential Reactivity of C-Br Bonds

The two bromine atoms on the pyridine ring exhibit distinct reactivity profiles. The C2-Br bond is generally more susceptible to nucleophilic attack and oxidative addition by palladium catalysts. This is due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the ester group at C3, which activate this position. The C6-Br bond, while still reactive, typically requires more forcing conditions to undergo similar transformations. This differential reactivity is the key to performing sequential, regioselective cross-coupling reactions, allowing for the stepwise introduction of different substituents.[6]

Core Application: Palladium-Catalyzed Cross-Coupling

This compound is an excellent substrate for a variety of palladium-catalyzed reactions, which are fundamental to modern drug development.[7]

-

Suzuki-Miyaura Coupling: Forms C-C bonds by reacting with boronic acids or esters. This is one of the most widely used methods for introducing aryl, heteroaryl, or alkyl groups.[8]

-

Buchwald-Hartwig Amination: Forms C-N bonds by coupling with primary or secondary amines. This reaction is invaluable for synthesizing anilines and other N-arylated compounds prevalent in pharmaceuticals.

-

Sonogashira Coupling: Forms C-C triple bonds by reacting with terminal alkynes.

-

Heck Coupling: Forms C-C double bonds by reacting with alkenes.

The general workflow for these reactions involves an oxidative addition, transmetalation (for Suzuki), and reductive elimination cycle.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

PART 3: Experimental Protocol: A Representative Suzuki-Miyaura Reaction

To illustrate its practical application, a detailed, self-validating protocol for a selective Suzuki-Miyaura coupling at the more reactive C2 position is provided below. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: Selective Monosubstitution at the C2 Position

This protocol describes the reaction of this compound with phenylboronic acid to yield methyl 6-bromo-2-phenylnicotinate.

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.1 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv), finely ground

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Workflow Diagram:

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Methodology:

-

Reaction Setup (Inert Atmosphere is Crucial):

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

-

Causality: A dry flask prevents quenching of the catalyst and reagents. The palladium catalyst is the engine of the reaction, and dppf is a robust ligand that promotes efficient coupling. K₂CO₃ is the base required to activate the boronic acid for transmetalation.[9]

-

-

Solvent Addition and Degassing:

-

Seal the flask with a septum. Evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Via syringe, add anhydrous 1,4-dioxane, followed by degassed water (typically a 4:1 to 5:1 ratio of dioxane:water).

-

Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalytic form. Degassed solvents prevent quenching the catalyst with dissolved oxygen.

-

-

Reaction Execution:

-

Immerse the flask in a preheated oil bath at 80-90°C and stir vigorously.

-

Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate. Vigorous stirring ensures the heterogeneous mixture (due to K₂CO₃) reacts effectively.

-

-

Monitoring for Completion:

-

Monitor the reaction progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the starting dibromo compound is consumed.[10]

-

Trustworthiness: This step is a self-validating control. It prevents premature workup or prolonged heating that could lead to side products, such as disubstitution or decomposition.

-

-

Workup and Extraction:

-

Once complete, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

-

Separate the layers. Wash the organic layer with water and then with brine.

-

Causality: The workup removes the inorganic salts (K₂CO₃, borate salts) and water-soluble impurities. The brine wash helps to remove residual water from the organic phase.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Causality: Chromatography separates the desired mono-substituted product from unreacted starting materials, the catalyst, and any side products.

-

-

Characterization:

-

Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

PART 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous halogenated pyridines provide a strong basis for safe handling protocols.[11][12]

-

GHS Hazard Statements (Inferred): Likely to carry warnings such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[13]

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[14][15]

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation. Wash hands thoroughly after handling.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[3][16]

Conclusion

This compound is a powerful and versatile chemical intermediate. Its value is rooted in the predictable and differential reactivity of its two bromine atoms, which enables chemists to perform selective, sequential cross-coupling reactions. This capability allows for the efficient and controlled synthesis of complex, highly substituted pyridine derivatives, making it an indispensable tool for researchers in the pharmaceutical and materials science industries. A thorough understanding of its properties, reactivity, and handling is paramount to leveraging its full synthetic potential.

References

-

Material Safety Data Sheet. (2021-11-25). Available from: [Link]

-

Airgas. SAFETY DATA SHEET. (2025-04-22). Available from: [Link]

-

PubChem. Methyl 2,5-dibromonicotinate. National Institutes of Health. Available from: [Link]

-

ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019-10-14). YouTube. Available from: [Link]

-

ResearchGate. Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025-10-31). Available from: [Link]

-

University Course Content. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available from: [Link]

-

National Institutes of Health. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. Available from: [Link]

-

Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Available from: [Link]

-

ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. (2020-02-23). YouTube. Available from: [Link]

-

ResearchGate. The reactivity of the bromine atoms in brominated pyridines; the formation of 1-methyl-6-bromo-2-pyridone from 1-methyl-2.6-dibromopyridinium salts. (2025-08-06). Available from: [Link]

-

ResearchGate. Cross-Coupling Methods for Methylation. Available from: [Link]

-

Scott E. Denmark Group, University of Illinois. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Available from: [Link]

-

ResearchGate. Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Available from: [Link]

-

MDPI. Advances in Cross-Coupling Reactions. Available from: [Link]

- Google Patents. Preparation method for 2,6-dibromo methyl pyridine.

-

Technical Disclosure Commons. Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (2025-05-27). Available from: [Link]

- Google Patents. Process for synthesis of lenalidomide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. lehigh.edu [lehigh.edu]

- 3. 1009735-22-1|this compound|BLD Pharm [bldpharm.com]

- 4. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 5. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi-res.com [mdpi-res.com]

- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Methyl 2,5-dibromonicotinate | C7H5Br2NO2 | CID 12677293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. asset.conrad.com [asset.conrad.com]

- 15. airgas.com [airgas.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of Methyl 2,6-dibromonicotinate

Abstract

Methyl 2,6-dibromonicotinate is a halogenated pyridine derivative that serves as a highly versatile scaffold in synthetic and medicinal chemistry. The strategic placement of two bromine atoms on the pyridine core, ortho and para to the nitrogen atom, imparts unique reactivity, making it a valuable building block for creating diverse molecular architectures through various cross-coupling reactions. This guide provides a comprehensive technical overview of the structural elucidation of this compound. We will delve into the analytical workflows required for its complete characterization, including spectroscopic and crystallographic methodologies. By synthesizing established chemical principles and field-proven insights, this document serves as an authoritative resource for researchers, scientists, and drug development professionals aiming to leverage this compound in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

The pyridine ring is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and materials science. Its derivatives, such as nicotinic acid (a form of vitamin B3), play crucial roles in biological systems.[1][2] Consequently, the synthesis of substituted nicotinic acid esters is of significant interest for the development of novel therapeutic agents, including anticancer and anti-inflammatory drugs.[3][4][5]

This compound emerges as a particularly valuable intermediate. Its structure combines the biologically relevant nicotinic acid backbone with two reactive bromine handles. These halogen atoms are prime sites for derivatization via modern synthetic methods, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic and modular construction of complex molecules, a cornerstone of modern drug discovery. Understanding the precise molecular structure and its influence on reactivity is paramount for its effective utilization.

Core Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its basic structural and physical properties.

Chemical Structure:

-

IUPAC Name: Methyl 2,6-dibromopyridine-3-carboxylate

-

Structure: (A 2D representation of the molecule showing a pyridine ring substituted with bromine atoms at positions 2 and 6, and a methyl ester group at position 3.)

The molecule consists of a central pyridine ring. A methyl ester group (-COOCH₃) is located at the 3-position (meta to the ring nitrogen). Two bromine atoms are substituted at the 2- and 6-positions (ortho and para to the nitrogen, respectively). This substitution pattern is key to its reactivity, which will be discussed in Section 5.

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 1009735-22-1 | [6] |

| Molecular Formula | C₇H₅Br₂NO₂ | [6] |

| Molecular Weight | 294.93 g/mol | [6][7] |

| SMILES | O=C(OC)C1=C(Br)N=C(Br)C=C1 | [6] |

| Appearance | Predicted: White to off-white solid | N/A |

| Storage | Sealed in dry, 2-8°C | [6] |

The Analytical Workflow for Structural Verification

Confirming the identity and purity of a compound like this compound is a multi-step process that relies on a suite of complementary analytical techniques. Each method provides a unique piece of the structural puzzle.

Caption: A typical analytical workflow for the structural confirmation of a synthesized organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expertise & Causality: We utilize both ¹H and ¹³C NMR. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR reveals the number of unique carbon atoms and their hybridization state. For a highly substituted and electron-deficient ring like this pyridine derivative, predicted chemical shifts serve as a crucial benchmark for experimental verification.[8]

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.35 | d, J ≈ 8.0 Hz | 1H | H-4 | Deshielded by the adjacent ester group and ring nitrogen; coupled to H-5. |

| ~7.50 | d, J ≈ 8.0 Hz | 1H | H-5 | Coupled to H-4. |

| ~3.95 | s | 3H | -OCH₃ | Typical chemical shift for methyl ester protons. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~164.0 | C=O | Carbonyl carbon of the ester. |

| ~150.0 | C-4 | Aromatic CH, deshielded by nitrogen. |

| ~145.0 | C-6 | Aromatic C-Br, significantly deshielded by nitrogen and bromine.[9][10] |

| ~141.0 | C-2 | Aromatic C-Br, deshielded by nitrogen and bromine.[9][11] |

| ~128.0 | C-5 | Aromatic CH. |

| ~125.0 | C-3 | Aromatic C-COOCH₃. |

| ~53.0 | -OCH₃ | Methyl carbon of the ester. |

Protocol: Acquiring NMR Spectra

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 5 seconds, and 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024 scans.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

MS provides the exact molecular weight and offers structural clues through fragmentation patterns.

Expertise & Causality: For a compound containing two bromine atoms, the molecular ion peak will be highly characteristic. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[12] Therefore, a molecule with two bromines will exhibit a distinctive M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive signature for the presence of two bromine atoms.[13]

Predicted Mass Spectrum Data (Electron Ionization - EI):

| m/z Value | Predicted Relative Intensity (%) | Assignment |

| 293/295/297 | 50 / 100 / 50 | [M]⁺ Molecular ion cluster (C₇H₅⁷⁹Br₂NO₂, C₇H₅⁷⁹Br⁸¹BrNO₂, C₇H₅⁸¹Br₂NO₂) |

| 262/264/266 | 25 / 50 / 25 | [M - OCH₃]⁺ Loss of the methoxy radical |

| 236/238/240 | 10 / 20 / 10 | [M - COOCH₃]⁺ Loss of the carbomethoxy radical |

| 214/216 | 40 / 40 | [M - Br]⁺ Loss of a bromine radical |

| 135 | 30 | [M - 2Br]⁺ Loss of both bromine radicals |

Protocol: Acquiring Mass Spectra

-

Sample Introduction: Introduce a dilute solution of the compound in methanol or dichloromethane directly into the ion source via a direct insertion probe or through a GC inlet.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Analysis: Scan a mass range from m/z 50 to 400 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Interpretation: Analyze the resulting spectrum, paying close attention to the molecular ion cluster to confirm the elemental composition. Propose fragmentation pathways for major observed ions to further validate the structure.[14][15][16]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.

Expertise & Causality: The key functional groups in this compound are the ester and the substituted aromatic ring. The C=O stretch of the ester will produce a strong, sharp absorption band. The pyridine ring itself has characteristic C=C and C=N stretching vibrations, and the C-Br bonds will also show absorptions, typically in the fingerprint region.[17][18][19][20]

Predicted FT-IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak | Aromatic C-H stretch |

| ~1730 | Strong, Sharp | C=O stretch (ester) |

| ~1580, 1550, 1450 | Medium | Aromatic C=C and C=N ring stretching |

| ~1250 | Strong | C-O stretch (ester) |

| ~700-550 | Medium-Strong | C-Br stretch |

Protocol: Acquiring FT-IR Spectra

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Apply pressure to ensure good contact and acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: The software automatically subtracts the background from the sample spectrum. Identify and label the major absorption bands and correlate them to the expected functional groups.

Single-Crystal X-ray Diffraction (SC-XRD)

While the other techniques provide strong evidence, SC-XRD is the gold standard, offering unambiguous determination of the three-dimensional atomic arrangement in the solid state.[21][22]

Expertise & Causality: This technique provides precise bond lengths, bond angles, and intermolecular packing information.[23] Obtaining a high-quality single crystal is the most critical and often most challenging step, as the quality of the diffraction data is entirely dependent on the crystal's internal order.[24]

Protocol: Crystal Growth and X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for X-ray diffraction. A common method is slow evaporation. Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate or a dichloromethane/hexane mixture) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.

-

Crystal Selection & Mounting: Under a microscope, select a well-formed, transparent crystal (approx. 0.1-0.3 mm).[24] Mount it on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) on a single-crystal X-ray diffractometer. Collect diffraction data using a suitable X-ray source (e.g., Mo Kα).[25]

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to find the initial atomic positions. Refine the structural model against the experimental data to obtain the final, precise molecular structure.[23][25]

Structural Insights into Chemical Reactivity

The molecular structure of this compound directly governs its chemical behavior. The two bromine atoms are excellent leaving groups in palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation.[26][27]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[28][29][30] this compound is an ideal substrate for creating biaryl or aryl-heteroaryl structures.

Causality: The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple.[26][29] The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step, where the Pd(0) catalyst inserts into the C-Br bond. The two bromine atoms at the 2- and 6-positions are sterically accessible and electronically activated for this process. By controlling the stoichiometry of the boronic acid, it is possible to achieve either mono- or di-substitution.

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction using this compound.

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[31][32] It is a powerful tool for synthesizing substituted anilines and their heterocyclic analogues.

Causality: Similar to the Suzuki coupling, the Buchwald-Hartwig amination relies on a Pd(0)/Pd(II) catalytic cycle.[33][34] The reaction involves oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product.[27] The reactivity of the C-Br bonds in this compound makes it an excellent electrophile for coupling with a wide range of primary and secondary amines.

Conclusion: A Versatile Building Block for Drug Discovery

The structural features of this compound—a stable nicotinic acid core functionalized with two versatile bromine atoms—make it an invaluable starting material for the synthesis of complex molecules. A rigorous analytical workflow, combining NMR, MS, and IR spectroscopy, is essential to confirm its structure and purity before use. For definitive three-dimensional information, single-crystal X-ray diffraction is the ultimate tool. An understanding of its structure provides direct insight into its reactivity, enabling chemists to strategically employ it in powerful synthetic transformations like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These capabilities solidify the role of this compound as a key building block in the design and synthesis of novel compounds for drug discovery and materials science.

References

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

-

Kwan, E. E., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 20, 2026, from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved January 20, 2026, from [Link]

-

Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved January 20, 2026, from [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved January 20, 2026, from [Link]

-

Kwan, E. E., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 20, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 20, 2026, from [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction (scXRD). Retrieved January 20, 2026, from [Link]

-

NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

- Katritzky, A. R., & Jones, R. A. (1959). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society.

-

Mini Reviews in Medicinal Chemistry. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed. Available at: [Link]

-

Bentham Science. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Retrieved January 20, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 20, 2026, from [Link]

- Aly, M. M., & El-Sayed, F. E. (1976). Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes.

- Evans, R. F., & Kynaston, W. (1962). Infrared spectra and hydrogen bonding in pyridine derivatives. Journal of the Chemical Society (Resumed).

-

University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved January 20, 2026, from [Link]

-

Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved January 20, 2026, from [Link]

-

Oreate. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved January 20, 2026, from [Link]

- Long, D. A., Murfin, F. S., Hales, J. L., & Kynaston, W. (1964). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry.

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved January 20, 2026, from [Link]

-

Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved January 20, 2026, from [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved January 20, 2026, from [Link]

-

Al-Ostath, A. I., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available at: [Link]

-

Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. PubMed. Available at: [Link]

- Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Current Drug Discovery Technologies.

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved January 20, 2026, from [Link]

-

Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved January 20, 2026, from [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Available at: [Link]

-

SpectraBase. (n.d.). 2-Bromopyridine - Optional[13C NMR] - Chemical Shifts. Retrieved January 20, 2026, from [Link]

-

SpectraBase. (n.d.). 3-Bromopyridine - Optional[13C NMR] - Chemical Shifts. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). Methyl 2,5-dibromonicotinate. Retrieved January 20, 2026, from [Link]

Sources

- 1. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1009735-22-1|this compound|BLD Pharm [bldpharm.com]

- 7. Methyl 2,5-dibromonicotinate | C7H5Br2NO2 | CID 12677293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. NMR chemical shift prediction of pyridines [stenutz.eu]

- 9. 2-Bromopyridine(109-04-6) 13C NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. savemyexams.com [savemyexams.com]

- 13. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 18. semanticscholar.org [semanticscholar.org]

- 19. 188. Infrared spectra and hydrogen bonding in pyridine derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. creative-biostructure.com [creative-biostructure.com]

- 22. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 23. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 24. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 25. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 26. Yoneda Labs [yonedalabs.com]

- 27. name-reaction.com [name-reaction.com]

- 28. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. Suzuki Coupling [organic-chemistry.org]

- 31. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 32. jk-sci.com [jk-sci.com]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 2,6-dibromonicotinate: A Versatile Synthon for Complex Molecule Synthesis

Abstract

Methyl 2,6-dibromonicotinate (CAS No. 1009735-22-1) is a halogenated pyridine derivative of significant interest to the pharmaceutical and materials science sectors. Its strategic di-bromination pattern offers two distinct, reactive sites for sequential and site-selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of its chemical properties, a robust and logically-derived synthetic pathway with a detailed experimental protocol, and a discussion of its application as a pivotal building block in modern medicinal chemistry. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in the synthesis of complex molecular architectures.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted methyl pyridine-3-carboxylate. The presence of two bromine atoms on the pyridine ring, flanking the nitrogen atom, profoundly influences the electronic properties of the scaffold, making the C-Br bonds susceptible to oxidative addition in catalytic cycles.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value | Source |

| CAS Number | 1009735-22-1 | [1] |

| IUPAC Name | Methyl 2,6-dibromopyridine-3-carboxylate | Generated |

| Molecular Formula | C₇H₅Br₂NO₂ | [1] |

| Molecular Weight | 294.93 g/mol | [1] |

| Physical State | Solid | [2] |

| Storage | Sealed in dry, 2-8°C | [1] |

Note: Experimental physicochemical data such as melting point and solubility are not widely published. Users should handle the compound as a typical crystalline organic solid.

Synthesis and Mechanistic Rationale

The causality for this pathway is as follows:

-

Esterification First: The initial Fischer esterification protects the carboxylic acid. Attempting to brominate the dihydroxy acid directly would likely result in poor solubility and potential side reactions involving the acidic proton.

-

Pyridone to Pyridine Conversion: 2,6-dihydroxypyridine exists predominantly in its pyridone tautomeric form. The conversion of these pyridone moieties to their corresponding halides is a critical step to enable subsequent cross-coupling chemistry. Phosphorus oxyhalides are the reagents of choice for this type of transformation.

-

Analogy-Driven Reagent Selection: The use of phosphorus oxybromide (POBr₃) is directly analogous to the well-documented use of phosphorus oxychloride (POCl₃) to convert dihydroxypyridine esters into their dichloro counterparts, a process detailed in U.S. Patent 5,204,478A.[3] This strong precedent validates the choice of a phosphorus-based brominating agent for achieving the desired transformation efficiently.

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery & Development

The primary utility of this compound in a research and development context is its function as a versatile synthetic intermediate. The differential reactivity of the bromine atoms at the C2 and C6 positions can be exploited to achieve sequential, site-selective cross-coupling reactions.

Expertise-Driven Insight: In palladium-catalyzed cross-coupling reactions, the C2 position of a pyridine ring is generally more electronically activated and sterically accessible than the C6 position, especially when flanked by a bulky ester group at C3. This inherent difference allows a chemist to perform a coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C2 position under one set of conditions, and then, after purification, perform a second, different coupling reaction at the C6 position. This strategy is a powerful tool for rapidly building molecular complexity and generating libraries of related compounds for structure-activity relationship (SAR) studies.[4]

This stepwise functionalization allows for the precise and controlled introduction of diverse substituents, such as aryl, heteroaryl, alkyl, or amino groups, which are critical for tuning the pharmacological properties of a lead compound.

Caption: Conceptual workflow for sequential cross-coupling reactions.

Detailed Experimental Protocol: Proposed Synthesis

The following protocol is a robust, self-validating procedure derived from established chemical principles and analogous transformations.[3][5] Researchers should perform their own risk assessment before implementation.

PART A: Methyl 2,6-dihydroxynicotinate Synthesis (Esterification)

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dihydroxynicotinic acid (10.0 g, 64.5 mmol).

-

Reagent Addition: Add anhydrous methanol (150 mL) followed by the slow, dropwise addition of concentrated sulfuric acid (2.0 mL) while stirring.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

-

Neutralization & Precipitation: Slowly pour the concentrated mixture into 200 mL of ice-cold water. A white precipitate should form. Carefully neutralize the solution to pH 7 by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Isolation: Filter the resulting solid precipitate using a Büchner funnel, wash thoroughly with cold deionized water (3 x 50 mL), and dry under vacuum to yield Methyl 2,6-dihydroxynicotinate.

PART B: this compound Synthesis (Dibromination)

-

Reaction Setup: (Caution: This step should be performed in a well-ventilated fume hood as POBr₃ is corrosive and reacts with moisture). To a 100 mL round-bottom flask equipped with a stir bar and reflux condenser (with a gas outlet connected to a scrubber), add Methyl 2,6-dihydroxynicotinate (5.0 g, 29.6 mmol) from Part A.

-

Reagent Addition: Carefully add phosphorus oxybromide (POBr₃, 25.4 g, 88.7 mmol, 3.0 equivalents). The mixture will likely form a thick slurry.

-

Reaction: Heat the reaction mixture to 110-120°C with vigorous stirring. The mixture should become more mobile as the reaction progresses. Maintain heating for 4-6 hours. Monitor by TLC (quenching an aliquot with water and extracting with ethyl acetate).

-

Work-up: Cool the reaction mixture to room temperature. (Extreme Caution: Slow, exothermic quench). Very slowly and carefully, pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.

-

Neutralization: Once the quench is complete, carefully neutralize the acidic aqueous solution to pH 7-8 by the slow addition of solid sodium carbonate or a saturated aqueous solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Safety, Handling, and Storage

While specific toxicity data for this compound is not available, data from the closely related isomer, Methyl 2,5-dibromonicotinate, should be used as a proxy for hazard assessment.[6]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash affected areas immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Recommended storage is at 2-8°C.[1]

Conclusion

This compound stands out as a high-value synthetic building block for constructing complex organic molecules. Its di-halogenated structure is tailor-made for strategic, sequential cross-coupling reactions, providing a reliable and flexible route to novel chemical entities in drug discovery and materials science. The synthetic pathway detailed in this guide, grounded in established chemical principles, offers a clear and reproducible method for accessing this important intermediate. Proper adherence to safety protocols is essential when handling this and all related halogenated compounds.

References

-

Bokor, B., et al. (2022). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 967–971. [Link]

- Bradbury, R. H. (Ed.). (2011). Cancer Chemotherapy: Basic Science to the Clinic. Royal Society of Chemistry.

- Cain, M. H., et al. (1993). U.S. Patent No. 5,204,478A: Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. U.S.

-

Dains, F. B., & O'Brien, E. J. (1933). 6-Hydroxynicotinic acid. Organic Syntheses, 13, 52. [Link]

-

PrepChem. Synthesis of 6-hydroxynicotinic acid. [Link]

-

Royal Society of Chemistry. (2023). Electronic Supplementary Information for a relevant publication. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12677293, Methyl 2,5-dibromonicotinate. [Link]

-

WUR eDepot. Chemoenzymatic synthesis of enantiopure 1,4 dihydropyridine derivatives. [Link]

Sources

- 1. 1009735-22-1|this compound|BLD Pharm [bldpharm.com]

- 2. aksci.com [aksci.com]

- 3. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 4. Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Methyl 2,5-dibromonicotinate | C7H5Br2NO2 | CID 12677293 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of Methyl 2,6-dibromonicotinate

An In-Depth Technical Guide to Methyl 2,6-dibromonicotinate: Properties, Reactivity, and Applications in Drug Discovery

Abstract

This compound (CAS No. 1009735-22-1) is a halogenated heterocyclic compound of significant interest in the fields of organic synthesis and medicinal chemistry. As a derivative of nicotinic acid, a vital component in various biological processes, its structure incorporates a pyridine ring substituted with two bromine atoms and a methyl ester group.[1] This arrangement provides multiple reaction sites, making it a highly versatile building block for the synthesis of complex molecular architectures. The bromine atoms at the C2 and C6 positions serve as crucial handles for derivatization through a variety of cross-coupling reactions, while the ester moiety offers a site for further modification or can influence the molecule's physicochemical properties. This guide provides a comprehensive overview of the , its spectroscopic signature, core reactivity, synthetic utility, and its strategic application in the drug discovery and development pipeline.

Core Physicochemical Properties

This compound is a key intermediate for researchers seeking to construct novel heterocyclic entities. Its fundamental properties are summarized below, providing a foundational understanding of its identity and handling requirements.

| Property | Value | Source(s) |

| CAS Number | 1009735-22-1 | [2] |

| Molecular Formula | C₇H₅Br₂NO₂ | [2] |

| Molecular Weight | 294.93 g/mol | [2][3] |

| IUPAC Name | methyl 2,6-dibromopyridine-3-carboxylate | N/A |

| SMILES Code | O=C(OC)C1=C(Br)N=C(Br)C=C1 | [2] |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

Due to the presence of bromine atoms, the compound is expected to be a solid at room temperature and possess limited solubility in water but good solubility in common organic solvents like dichloromethane, ethyl acetate, and THF. Proper storage in a cool, dry environment is crucial to prevent hydrolysis of the ester group and other potential degradation pathways.[2]

Spectroscopic and Analytical Characterization

A precise understanding of a compound's spectroscopic profile is essential for reaction monitoring and structural confirmation. While specific experimental spectra for this compound are vendor-specific, its characteristic analytical data can be reliably predicted based on its structure and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton spectrum is expected to be simple, showing two signals in the aromatic region and one in the aliphatic region. The two aromatic protons on the pyridine ring are vicinal (adjacent) and will appear as doublets due to mutual coupling. Their chemical shifts will be significantly downfield due to the deshielding effects of the electronegative bromine atoms and the pyridine nitrogen. The methyl ester protons will appear as a singlet further upfield. Based on standard chemical shift tables, the aromatic protons would likely appear in the δ 7.5-8.5 ppm range, while the methyl singlet would be around δ 3.9-4.0 ppm.[4][5]

-

¹³C NMR: The carbon spectrum will display seven distinct signals. The carbonyl carbon of the ester will be the most downfield signal (typically δ 160-170 ppm). The five carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm), with the carbons directly attached to the bromine atoms (C2 and C6) being significantly influenced. The methyl carbon of the ester will be the most upfield signal (typically δ 50-55 ppm).[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides key information about the functional groups present in a molecule.

-

C=O Stretch: A strong, sharp absorption band is expected in the range of 1720-1740 cm⁻¹ corresponding to the carbonyl group of the methyl ester.[6][7]

-

C-O Stretch: An absorption band for the ester C-O bond should appear in the 1250-1300 cm⁻¹ region.[8]

-

Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring will produce several bands in the 1400-1600 cm⁻¹ region.[9]

-

C-Br Stretch: Absorptions corresponding to the carbon-bromine bonds are expected in the fingerprint region, typically below 700 cm⁻¹.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms. There will be three major peaks for the molecular ion: M⁺, (M+2)⁺, and (M+4)⁺, with a relative intensity ratio of approximately 1:2:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The nominal molecular ion peak will be at m/z 293 (for ⁷⁹Br, ⁷⁹Br), with major peaks at m/z 295 (for ⁷⁹Br, ⁸¹Br) and m/z 297 (for ⁸¹Br, ⁸¹Br).

-

Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) to give a fragment at [M-31]⁺, or the loss of the entire carbomethoxy group (-COOCH₃) to give a fragment at [M-59]⁺.[11][12] Cleavage of a bromine atom ([M-79/81]⁺) is also a plausible fragmentation route.

| Predicted Spectral Data | |

| ¹H NMR | Aromatic protons (2H, doublets): ~δ 7.5-8.5 ppm; Methyl protons (3H, singlet): ~δ 3.9-4.0 ppm |

| IR (cm⁻¹) | C=O (ester): 1720-1740; Aromatic C=C/C=N: 1400-1600; C-O (ester): 1250-1300 |

| MS (m/z) | Molecular Ion Cluster: 293/295/297 (1:2:1 ratio); Key Fragments: [M-31]⁺, [M-59]⁺ |

Chemical Synthesis and Reactivity

The synthetic value of this compound lies in its predictable and versatile reactivity, which allows for controlled, stepwise modification of the pyridine core.

Synthetic Strategy

While multiple synthetic routes are conceivable, a common and logical approach involves the dibromination of a suitable nicotinic acid precursor, followed by esterification. A plausible pathway would start from 6-hydroxynicotinic acid, which can undergo bromination and subsequent conversion of the hydroxyl group to a second bromine atom, followed by a standard Fischer esterification.

Caption: Plausible synthetic workflow for this compound.

General Protocol for Fischer Esterification: This protocol describes the final step, converting the carboxylic acid to the methyl ester.

-

Setup: To a round-bottomed flask charged with 2,6-dibromonicotinic acid (1.0 eq), add anhydrous methanol (10-20 volumes).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred solution.[13]

-

Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS until the starting material is consumed.[13]

-

Workup: Cool the mixture and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[13]

Core Reactivity

The true utility of this scaffold is revealed in its reactivity profile. The two bromine atoms are not equivalent; the C2-Br bond is generally more activated towards nucleophilic substitution than the C6-Br bond due to its position relative to the ring nitrogen. This differential reactivity can be exploited for selective, sequential modifications.

Caption: Core reactivity map of this compound.

-

Palladium-Catalyzed Cross-Coupling: Both bromine atoms are excellent leaving groups for reactions like Suzuki-Miyaura (to form C-C bonds with boronic acids) and Buchwald-Hartwig amination (to form C-N bonds with amines).[14] By carefully selecting catalysts, ligands, and reaction conditions, it is often possible to achieve selective substitution at one position over the other.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring facilitates SNAr reactions, particularly at the C2 position. Strong nucleophiles like alkoxides or thiolates can displace the bromide ion.

-

Ester Modification: The methyl ester group can be readily hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to yield the corresponding carboxylic acid, which can then be coupled with amines to form amides using standard peptide coupling reagents.

Application in Medicinal Chemistry and Drug Discovery

In drug discovery, success often hinges on the ability to rapidly synthesize and test a diverse range of analogs around a core scaffold. This compound is an ideal starting point for such campaigns due to its pre-installed, orthogonally reactive handles.

The "magic methyl" effect, where the introduction of a methyl group can profoundly enhance a molecule's metabolic stability or binding affinity, is a well-established principle in drug design.[15][16] While this compound contains a methyl ester, the core scaffold allows for the strategic introduction of other groups that can fine-tune a drug candidate's pharmacokinetic and pharmacodynamic properties. The use of versatile building blocks like this is fundamental to the drug discovery pipeline.

A typical workflow would involve using this scaffold in a parallel synthesis format to generate a library of compounds for high-throughput screening.

Caption: Drug discovery workflow using a versatile scaffold.

This strategy allows medicinal chemists to efficiently explore the structure-activity relationship (SAR) around the pyridine core. For example, one could perform a Suzuki coupling at the C2 position with a library of 50 different boronic acids, followed by a Buchwald-Hartwig amination at the C6 position with a library of 50 different amines, theoretically generating 2,500 distinct products for biological evaluation from a single, unified workflow.

Safety and Handling

While a specific safety data sheet for this compound should always be consulted, general precautions for halogenated aromatic compounds should be followed. Related compounds are known to cause skin and eye irritation and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, predictable spectroscopic signature, and, most importantly, its versatile and often selective reactivity make it an invaluable asset for researchers in synthetic and medicinal chemistry. By providing two distinct and addressable points for modification on a privileged heterocyclic core, it empowers scientists to rapidly generate chemical diversity, explore structure-activity relationships, and accelerate the discovery of novel therapeutic agents.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12677293, Methyl 2,5-dibromonicotinate. Available from: [Link]

-

The Royal Society of Chemistry. Supplemental Information - NJC. Available from: [Link]

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0002393). Available from: [Link]

-

PubMed. [Application of methyl in drug design]. Available from: [Link]

-

Molecules. The Magic Methyl and Its Tricks in Drug Discovery and Development. Available from: [Link]

-

Michigan State University Department of Chemistry. Proton NMR Table. Available from: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

-

MDPI. Structural Investigation of Betulinic Acid Plasma Metabolites by Tandem Mass Spectrometry. Available from: [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

-

PubMed. Selective quantitation of the neurotoxin BMAA by use of hydrophilic-interaction liquid chromatography-differential mobility spectrometry-tandem mass spectrometry (HILIC-DMS-MS/MS). Available from: [Link]

-

ResearchGate. The reactivity of the bromine atoms in brominated pyridines; the formation of 1-methyl-6-bromo-2-pyridone from 1-methyl-2.6-dibromopyridinium salts. Available from: [Link]

-

Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. Available from: [Link]

-

YouTube. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Available from: [Link]

-

Chemistry LibreTexts. 29.6 Infrared (IR) Spectroscopy. Available from: [Link]

-

Chemistry LibreTexts. 12.2: NMR Spectra - an introduction and overview. Available from: [Link]

-

Illinois State University. Infrared Spectroscopy. Available from: [Link]

-

ResearchGate. Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Available from: [Link]

-

San Diego State University. 11 B NMR Chemical Shifts. Available from: [Link]

-

Technical Disclosure Commons. Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Available from: [Link]

-

University of California, Irvine. Mass Spectrometry: Fragmentation. Available from: [Link]

Sources

- 1. Methyl 2-bromo-6-chloronicotinate (1214335-05-3) for sale [vulcanchem.com]

- 2. 1009735-22-1|this compound|BLD Pharm [bldpharm.com]

- 3. Methyl 2,5-dibromonicotinate | C7H5Br2NO2 | CID 12677293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Proton NMR Table [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of 2,6-Dibromopyridine Derivatives

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of the reactivity of 2,6-dibromopyridine, a cornerstone building block in modern organic synthesis. Its unique electronic structure and symmetrically placed halogen handles make it a versatile precursor for creating a vast array of functionalized pyridine derivatives, which are integral to pharmaceuticals, agrochemicals, and materials science.[1][2][3] We will move beyond simple reaction schemes to dissect the underlying principles that govern its reactivity, offering field-proven insights into experimental design and optimization.

The Core Chemistry: Understanding the 2,6-Dibromopyridine Scaffold

The reactivity of 2,6-dibromopyridine is dominated by two key features: the electron-deficient (π-deficient) nature of the pyridine ring and the presence of two reactive carbon-bromine bonds at the α-positions.

-

The Pyridine Nitrogen : The nitrogen atom is more electronegative than carbon, exerting a powerful electron-withdrawing inductive (-I) and mesomeric (-M) effect. This significantly lowers the electron density of the aromatic ring, particularly at the α (2,6) and γ (4) positions.

-

The Bromine Substituents : The two bromine atoms are excellent leaving groups and serve as primary handles for a wide range of transformations, including metal-halogen exchange and transition-metal-catalyzed cross-coupling reactions.[1]

This electronic arrangement makes the pyridine ring highly susceptible to nucleophilic attack while being deactivated towards electrophilic substitution. The following sections will detail the primary reaction classes stemming from this unique electronic profile.

Chapter 1: Nucleophilic Aromatic Substitution (SNAr)

The pronounced electron deficiency at the C2 and C6 positions makes 2,6-dibromopyridine highly activated for Nucleophilic Aromatic Substitution (SNAr). The ring nitrogen acts similarly to a nitro group in benzene chemistry, stabilizing the negative charge in the intermediate Meisenheimer complex.[4] This allows for the displacement of one or both bromide ions by a variety of nucleophiles.

Mechanism and Causality

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing a bromine atom, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the electronegative nitrogen atom, which is a key stabilizing factor. In the second step, the bromide leaving group is eliminated, restoring aromaticity.

Figure 1: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Controlling Selectivity: Mono- vs. Di-substitution

A critical challenge in working with 2,6-dibromopyridine is achieving selective mono-substitution. After the first SNAr reaction, the product, 2-bromo-6-nucleosubstituted-pyridine, is generally deactivated towards a second substitution. This is because many common nucleophiles (like amines or alkoxides) are electron-donating groups, which increase the electron density of the ring and make it less electrophilic.[4]

However, di-substitution can be achieved under more forcing conditions, such as higher temperatures or with the use of a catalyst. For instance, selective mono- or di-aminations can be performed using microwave irradiation, with the di-amination often requiring the inclusion of a copper catalyst (e.g., CuI) and a base.[5][6]

Field Insight: To favor mono-amination, one can often use thermal conditions without a catalyst. The diminished nucleophilicity of the mono-aminated product provides a kinetic barrier to the second substitution.[5] For di-amination, a catalyst is typically necessary to overcome this barrier.[5][6]

Chapter 2: Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bonds in 2,6-dibromopyridine are ideal handles for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with exceptional versatility.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the bromopyridine with an organoboron reagent. The choice of catalyst, ligand, base, and solvent system is crucial for controlling the reaction rate and selectivity between mono- and di-arylation.